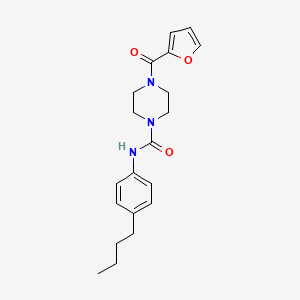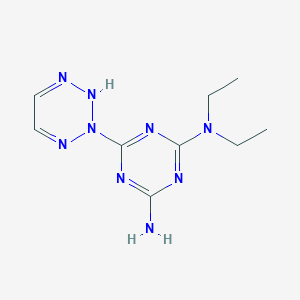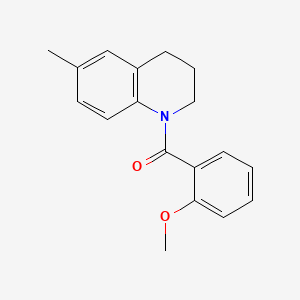![molecular formula C21H14ClN3O B5442041 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442041.png)
3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, also known as CPQ, is a synthetic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is its versatility. It can be easily synthesized using a multi-step process and has a wide range of potential therapeutic applications. However, one of the limitations of 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. Another area of research is the investigation of 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone and to identify potential side effects.
合成法
3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting intermediate is then reacted with 2-aminobenzophenone in the presence of sodium methoxide to yield 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone.
科学的研究の応用
3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O/c22-16-8-10-17(11-9-16)25-20(12-7-15-4-3-13-23-14-15)24-19-6-2-1-5-18(19)21(25)26/h1-14H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUNRNPMPAILSP-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)methyl]-1-[(5-methyl-3-pyridinyl)carbonyl]-4-azepanol](/img/structure/B5441964.png)


![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylcyanamide](/img/structure/B5441995.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methylpropanamide](/img/structure/B5442004.png)
![4-fluoro-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B5442011.png)
![3-benzyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442013.png)
![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5442028.png)

![2-(ethoxymethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442048.png)
![8-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5442065.png)
![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-[5-(4-methylphenyl)-2-furyl]propanamide](/img/structure/B5442066.png)
![ethyl 5-(4-chlorophenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442074.png)
![5-fluoro-2-(1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5442081.png)